molecular formula C12H21NO5 B12316147 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid

3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid

Cat. No.: B12316147
M. Wt: 259.30 g/mol
InChI Key: XVHHYIQBYHOTJY-UHFFFAOYSA-N
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Description

3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid is a synthetic organic compound with the molecular formula C12H21NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The compound is often used in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and scalability. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: NaN3, KCN, DMF

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing for selective transformations of other functional groups. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid is unique due to its specific combination of the Boc-protected amine, azetidine ring, and propanoic acid moiety. This combination allows for selective reactions and transformations, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

3-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxypropanoic acid

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(4,8-13)17-6-5-9(14)15/h5-8H2,1-4H3,(H,14,15)

InChI Key

XVHHYIQBYHOTJY-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)OCCC(=O)O

Origin of Product

United States

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